molecular formula C10H11NO3 B13904515 (s)-6-Hydroxy-tetrahydroisoquinoline-3-carboxylic acid

(s)-6-Hydroxy-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13904515
M. Wt: 193.20 g/mol
InChI Key: CRAGDYRHPWTZJL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its structural similarity to tyrosine, an amino acid that plays a crucial role in various biological processes. The unique structure of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid allows it to mimic the active conformation of tyrosine in opioid peptides, making it a valuable tool in the study of opioid receptors .

Preparation Methods

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach includes a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These methods provide efficient pathways to obtain the desired compound with high purity.

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into its corresponding tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its ability to mimic the active conformation of tyrosine in opioid peptides. This mimicry allows the compound to bind effectively to mu and delta opioid receptors, influencing the receptor’s activity and modulating pain perception . The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and signal transduction.

Comparison with Similar Compounds

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but lacks the hydroxyl group, which affects its binding affinity and biological activity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

The uniqueness of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid lies in its ability to mimic tyrosine’s active conformation, making it a valuable tool in opioid receptor research .

Properties

IUPAC Name

(3S)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAGDYRHPWTZJL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.